ent-Moxifloxacin Hydrochloride

Description

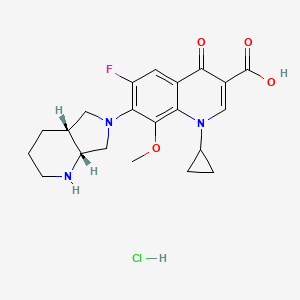

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIIJJHBXUESQI-VAGBGMFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Stereospecific Synthesis of Moxifloxacin Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a chiral drug molecule where the pharmacological activity resides almost exclusively in the (S,S)-enantiomer. Consequently, the stereospecific synthesis of this enantiomer is of paramount importance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the core strategies for the stereospecific synthesis of moxifloxacin enantiomers, with a primary focus on the crucial chiral intermediate, (S,S)-2,8-diazabicyclo[4.3.0]nonane. We will delve into the mechanistic underpinnings of various synthetic routes, including classical resolution, enzymatic kinetic resolution, and asymmetric synthesis, offering field-proven insights into the causality behind experimental choices. This guide is designed to be a self-validating system, with detailed protocols and comparative data to aid researchers in the selection and implementation of the most suitable synthetic strategy for their needs.

Introduction: The Significance of Chirality in Moxifloxacin

Moxifloxacin's potent antibacterial activity is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers in the C7 side chain, (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine, also known as (S,S)-2,8-diazabicyclo[4.3.0]nonane.[1] The (S,S)-configuration is essential for optimal binding to its bacterial targets, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[2] The other enantiomer, (R,R)-moxifloxacin, exhibits significantly lower antibacterial activity. Therefore, the development of efficient and scalable stereospecific synthetic routes to obtain enantiomerically pure (S,S)-moxifloxacin is a critical aspect of its commercial production. This guide will explore the primary methodologies to achieve this, focusing on the synthesis of the key chiral side chain.

Synthesis of the Quinolone Core

The synthesis of the achiral quinolone core of moxifloxacin, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a well-established multi-step process common to many fluoroquinolone antibiotics. While a detailed exploration of this synthesis is beyond the scope of this guide, it typically involves the condensation of a substituted aniline with a diethyl ethoxymethylenemalonate, followed by cyclization, N-alkylation with cyclopropylamine, and subsequent functional group manipulations.

Stereospecific Synthesis of the (S,S)-2,8-Diazabicyclo[4.3.0]nonane Side Chain

The primary challenge in the synthesis of moxifloxacin lies in the stereocontrolled construction of the bicyclic diamine side chain. The following sections detail the most prevalent and effective strategies.

Classical Resolution of Racemic 2,8-Diazabicyclo[4.3.0]nonane

This approach involves the synthesis of the racemic cis-2,8-diazabicyclo[4.3.0]nonane followed by separation of the enantiomers using a chiral resolving agent. Tartaric acid is a commonly employed resolving agent for this purpose.[3]

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: Tartaric acid is a readily available, inexpensive, and effective chiral resolving agent for amines. It forms diastereomeric salts with the racemic diamine, which exhibit different solubilities, allowing for their separation by fractional crystallization.

-

Solvent Selection: The choice of solvent is critical for achieving efficient separation of the diastereomeric salts. The solvent system is empirically optimized to maximize the solubility difference between the desired (S,S)-diamine tartrate salt and the (R,R)-diamine tartrate salt.

Experimental Protocol: Resolution of (±)-cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane with L-(+)-Tartaric Acid

-

Dissolve racemic cis-8-benzyl-2,8-diazabicyclo[4.3.0]nonane in a suitable solvent such as methanol or ethanol.

-

Add a solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent to the diamine solution.

-

Heat the mixture to reflux to ensure complete salt formation and then allow it to cool slowly to room temperature.

-

The less soluble diastereomeric salt, (S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane-L-tartrate, will preferentially crystallize.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the salt can be enhanced by recrystallization.

-

Treat the isolated diastereomeric salt with a base (e.g., NaOH or KOH) to liberate the free (S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane.

-

The undesired (R,R)-enantiomer can be recovered from the mother liquor and racemized for recycling, improving the overall process economy.[4]

Diagram of the Resolution Process:

Caption: Classical resolution workflow for separating moxifloxacin side chain enantiomers.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution. This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers.

Causality Behind Experimental Choices:

-

Enzyme Selection: Lipases, particularly Candida antarctica lipase B (CALB), are widely used due to their broad substrate specificity and high enantioselectivity in organic solvents. The enzyme's active site preferentially accommodates one enantiomer, leading to a much faster reaction rate for that enantiomer.

-

Acylating Agent: The choice of acylating agent (e.g., an ester or an anhydride) can influence the reaction rate and selectivity.

Experimental Protocol: Enzymatic Resolution of a Diamine Precursor

A common strategy involves the resolution of a precursor to the diamine, such as a racemic diester.

-

Incubate the racemic diester precursor with a lipase (e.g., immobilized CALB) in a suitable organic solvent.

-

Add an acylating agent. The enzyme will selectively acylate one enantiomer.

-

Monitor the reaction progress by techniques like chiral HPLC until approximately 50% conversion is reached.

-

Stop the reaction and separate the acylated enantiomer from the unreacted enantiomer using standard chromatographic techniques or extraction.

-

The separated enantiomers can then be converted to the corresponding (S,S)- and (R,R)-2,8-diazabicyclo[4.3.0]nonane through subsequent chemical transformations.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the need for resolution of a racemic mixture. This can be achieved by using a chiral auxiliary or a chiral catalyst.

In this approach, an achiral substrate is reacted with a chiral auxiliary to form a diastereomeric intermediate. A subsequent stereoselective reaction is then directed by the chiral auxiliary. Finally, the auxiliary is removed to yield the desired enantiomerically enriched product.

Causality Behind Experimental Choices:

-

Chiral Auxiliary Selection: The chiral auxiliary must be readily available in high enantiomeric purity, easily attached to the substrate, effectively control the stereochemistry of the desired transformation, and be readily removable under mild conditions. (R)-2-amino-2-phenylethanol is an example of a chiral auxiliary used in the synthesis of the moxifloxacin side chain.[2]

Experimental Protocol: Asymmetric Synthesis using a Chiral Auxiliary

-

React an achiral precursor with a chiral auxiliary (e.g., (R)-2-amino-2-phenylethanol) to form a diastereomeric intermediate.

-

Perform the key stereochemistry-determining step, such as a diastereoselective reduction or cyclization. The chiral auxiliary will sterically hinder one face of the molecule, leading to the preferential formation of one diastereomer.

-

Separate the major diastereomer by crystallization or chromatography.

-

Remove the chiral auxiliary under conditions that do not cause racemization to yield the enantiomerically pure product.

Diagram of Asymmetric Synthesis with a Chiral Auxiliary:

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

This elegant approach utilizes readily available and inexpensive enantiomerically pure natural products, such as amino acids, as starting materials.

Causality Behind Experimental Choices:

-

Chiral Pool Precursor: L-asparagine is an attractive starting material as it possesses the required (S)-stereocenter and functional groups that can be elaborated into the desired bicyclic diamine.[5]

Experimental Protocol: Synthesis from L-Asparagine

-

Protect the amino and carboxylic acid groups of L-asparagine.

-

Reduce the amide functionality to an amine.

-

Perform a series of reactions to construct the second ring, including cyclization and reduction steps, to form the (S,S)-2,8-diazabicyclo[4.3.0]nonane skeleton.

-

Deprotect the final product to yield the desired chiral diamine.

Synthesis of the (R,R)-Enantiomer and Other Diastereomers

The synthesis of the (R,R)-enantiomer of the diazabicyclononane side chain can be achieved by employing the enantiomeric resolving agent (e.g., D-(-)-tartaric acid) in the classical resolution method or by using the enantiomeric chiral auxiliary in an asymmetric synthesis. The (R,R)-enantiomer is crucial as a reference standard in analytical methods to determine the enantiomeric purity of (S,S)-moxifloxacin.[6] The other diastereomers, (R,S) and (S,R), can also be synthesized for analytical and research purposes, often through non-stereoselective routes followed by careful chromatographic separation.[7]

Final Coupling and Purification

The final step in the synthesis of moxifloxacin involves the nucleophilic aromatic substitution reaction between the (S,S)-2,8-diazabicyclo[4.3.0]nonane and the fluoroquinolone core.

Causality Behind Experimental Choices:

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, in the presence of a base (e.g., an organic amine like triethylamine or an inorganic base like potassium carbonate) to facilitate the nucleophilic attack of the secondary amine of the side chain on the electron-deficient C7 position of the quinolone ring.[8]

-

Minimizing Racemization: It is crucial to employ reaction conditions that do not induce racemization at the chiral centers of the side chain. This is generally achieved by using moderate temperatures and avoiding harsh acidic or basic conditions.

Experimental Protocol: Coupling of the Chiral Side Chain and Quinolone Core

-

Dissolve the fluoroquinolone core and (S,S)-2,8-diazabicyclo[4.3.0]nonane in a suitable solvent (e.g., DMSO).

-

Add a base and heat the reaction mixture.

-

Monitor the reaction to completion using HPLC.

-

Upon completion, cool the reaction mixture and precipitate the crude moxifloxacin by adding an anti-solvent like water.

-

Collect the crude product by filtration.

-

Purify the crude moxifloxacin by recrystallization from a suitable solvent system to obtain the final product with high chemical and enantiomeric purity.[8]

Chiral Purification:

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful technique for the analytical and preparative separation of moxifloxacin enantiomers.[6] Capillary electrophoresis is another effective method for determining the enantiomeric purity of moxifloxacin.[7]

Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Advantages | Disadvantages | Typical Overall Yield | Typical Enantiomeric Excess |

| Classical Resolution | Well-established, cost-effective for large-scale production. | Theoretical maximum yield is 50% without racemization and recycling of the undesired enantiomer. Can be labor-intensive. | 30-40% (with recycling) | >99% |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzymes can be expensive and may have limited stability. | 40-50% | >99% |

| Asymmetric Synthesis | Potentially higher yields than resolution methods, direct formation of the desired enantiomer. | Chiral auxiliaries or catalysts can be expensive. Route development can be complex. | 40-60% | >98% |

Conclusion and Future Outlook

The stereospecific synthesis of moxifloxacin is a well-refined field with several viable and scalable strategies. The choice of the optimal route depends on factors such as cost, scale, available expertise, and environmental considerations. While classical resolution remains a workhorse in industrial settings, the continuous development of more efficient enzymatic and asymmetric catalytic methods promises to deliver even more sustainable and cost-effective manufacturing processes for this important antibiotic in the future. The ongoing research into novel catalysts and biocatalysts will likely lead to synthetic routes with higher atom economy and reduced environmental impact, further enhancing the accessibility of this life-saving medication.

References

-

Moxifloxacin. (2023). In Wikipedia. Retrieved from [Link]

- Li, G., Wu, L., Fu, Q., Tang, Z., & Zhang, X. (2012). First way of enantioselective synthesis of moxifloxacin intermediate. Science China Chemistry, 55(8), 1624-1629.

- Cipla Limited. (2012). Process for the Synthesis of Moxifloxacin Hydrochloride. EP 2474547 A2.

- Jadhav, S. B., et al. (2017). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1823-1829.

- Pallavicini, M., Bolchi, C., Fumagalli, L., Piccolo, O., & Valoti, E. (2011). Highly efficient racemisation of a key intermediate of the antibiotic moxifloxacin. Tetrahedron: Asymmetry, 22(14-15), 1546-1550.

- Bayer AG. (2003).

- Hassan, S. S. M., et al. (2012). Synthesis, characterization and antimicrobial investigation of some moxifloxacin metal complexes. Journal of Molecular Structure, 1006, 544-553.

- Rao, B. P., & Rao, K. S. (2012). HPLC assay of R-isomer in moxifloxacin hydrochloride. Journal of Pharmaceutical Analysis, 2(4), 295-298.

- Tongkang Youpin (Yunnan) Biotechnology Co., Ltd. (2021).

- Dalsaniya, S. C., et al. (2019). Revisitation of the Preparation of (S,S)‐2,8‐Diazabicyclo[4.3.0]nonane Through Enzymatic Resolution. ChemistrySelect, 4(35), 10329-10333.

- F.I.S. Fabbrica Italiana Sintetici S.p.A. (2010). Improved process for the preparation of (s.s)-2.8-diazabicyclo[4.3.0]nonane. WO2009125425A2.

- Cruz, L. A., & Hall, R. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 654-660.

-

Zhejiang Liaoyuan Pharmaceutical Co., Ltd. (2016). Preparation method of (S, S)-2, 8-diazabicyclo[8][9]nonane. CN105566319A.

-

Asymmetric induction. (2023). In Wikipedia. Retrieved from [Link]

- Bulusu, S., et al. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Oriental Journal of Chemistry, 31(4), 2267-2273.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CN112939849B - (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof - Google Patents [patents.google.com]

- 6. HPLC assay of R-isomer in moxifloxacin hydrochloride: Ingenta Connect [ingentaconnect.com]

- 7. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN111320622A - A kind of synthetic method of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 9. applications.emro.who.int [applications.emro.who.int]

synthesis of (R,R)-moxifloxacin hydrochloride

An In-Depth Technical Guide to the Synthesis of Moxifloxacin Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, features two critical chiral centers in the C-7 side chain, which define its therapeutic efficacy and safety profile.[3][4] The clinically approved and active enantiomer is the (S,S)-isomer. This guide provides a comprehensive technical overview of the synthetic strategies for producing enantiomerically pure moxifloxacin hydrochloride, with a primary focus on the synthesis of the active (S,S)-enantiomer. The synthesis of the (R,R)-enantiomer, a critical reference standard for impurity profiling, follows an analogous pathway utilizing the corresponding (R,R)-chiral intermediate. We will explore the synthesis of the key structural fragments, advanced coupling methodologies, and the final salt formation and purification steps.

Retrosynthetic Analysis and Core Strategy

The synthesis of moxifloxacin is logically approached by disconnecting the molecule into two primary synthons: the quinolone core and the chiral bicyclic diamine side chain. This retrosynthetic approach allows for a modular and convergent synthesis.

Caption: Retrosynthetic analysis of Moxifloxacin.

The core strategy involves the independent synthesis of the achiral quinolone nucleus (Synthon A) and the enantiomerically pure diamine side chain (Synthon B). The pivotal step is the stereoretentive coupling of these two fragments via a nucleophilic aromatic substitution (SNAr) reaction at the C-7 position of the quinolone ring.

Synthesis of Key Intermediates

The success of the total synthesis hinges on the efficient preparation of the two core building blocks in high purity.

Synthon A: The Quinolone Core

The quinolone core, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid, is a well-established intermediate and is commercially available.[3][5] Its synthesis is typically achieved through variations of the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent functional group manipulations to install the cyclopropyl, fluoro, and methoxy groups.[2]

Synthon B: The Enantiopure (S,S)-2,8-Diazabicyclo[4.3.0]nonane Side Chain

The synthesis of the chiral side chain is the most critical and challenging aspect of the entire process, as it dictates the final stereochemistry of the drug. Several methodologies have been developed to obtain this intermediate in high enantiomeric purity.

Dominant Strategy: Chiral Resolution

The most industrially prevalent method involves the resolution of a racemic precursor. This process is robust, scalable, and yields material with high optical purity.

Caption: Chiral resolution pathway for the key side chain.

Experimental Protocol: Chiral Resolution and Debenzylation [6]

-

Diastereomeric Salt Formation: A solution of racemic cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane in a suitable solvent (e.g., methanol) is treated with D-(-)-tartaric acid.

-

Fractional Crystallization: The mixture is heated to achieve complete dissolution and then slowly cooled. The less soluble diastereomeric salt, (S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane-D-tartrate, preferentially crystallizes out of the solution.

-

Isolation and Purification: The crystalline salt is isolated by filtration. It can be recrystallized one or more times to achieve the desired high optical purity (>99% diastereomeric excess).

-

Liberation of Free Base: The purified tartrate salt is treated with an aqueous base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free (S,S)-amine, which can be extracted with an organic solvent.

-

Debenzylation: The N-benzyl protecting group is removed via catalytic hydrogenolysis. The (S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane is dissolved in a solvent like methanol and hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst.

-

Final Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the final enantiopure (S,S)-2,8-diazabicyclo[4.3.0]nonane.

Note: To synthesize the (R,R)-enantiomer, L-(+)-tartaric acid is used as the resolving agent, which selectively crystallizes the (R,R)-amine • L-tartrate salt.

Alternative Strategies:

-

Asymmetric Synthesis: These methods build the chiral framework from achiral starting materials using chiral catalysts or auxiliaries, avoiding the theoretical 50% yield limit of classical resolution.[7][8]

-

Enzymatic Resolution: "Green chemistry" approaches utilize enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer in a racemic mixture of a precursor, allowing for the separation of the two enantiomers.[9]

The Core Coupling Reaction: Assembling Moxifloxacin

The condensation of the quinolone core (Synthon A) with the chiral side chain (Synthon B) is the cornerstone of the synthesis. The primary challenge is to control the regioselectivity of the substitution, as reaction at the C-6 position can lead to a significant positional isomer impurity.[10][11][12]

Advanced Method: The Borate Intermediate Pathway

To enhance reaction efficiency and minimize impurity formation, an improved process involving a borate complex of the quinolone core has been developed.[3][11][12] This intermediate activates the C-7 position towards nucleophilic attack while sterically hindering the C-6 position, thereby improving the yield and purity of the final product.

Caption: The borate intermediate pathway for Moxifloxacin synthesis.

Experimental Protocol: Borate Complex Formation and Coupling [13][14]

-

Borate Complex Formation: Propionic anhydride is heated (e.g., to 80-85°C), and boric acid is added. The mixture is refluxed. The quinolone core (Synthon A) is then added, and the reaction is maintained at an elevated temperature (e.g., 100°C) for several hours. Upon completion, the reaction is cooled, and the borate complex is precipitated by the addition of water, filtered, and dried.

-

Condensation: The isolated borate complex is suspended in a solvent such as n-butanol. A solution of (S,S)-2,8-diazabicyclo[4.3.0]nonane in the same solvent is added slowly. The mixture is then heated (e.g., to 100°C) and maintained for several hours until the reaction is complete.

-

Hydrolysis and Workup: After cooling, the reaction mixture is treated with an acid (e.g., hydrochloric acid) and methanol to hydrolyze the borate complex. The pH is then adjusted with a base (e.g., ammonia) to precipitate the moxifloxacin free base.

-

Salt Formation: The isolated moxifloxacin base is suspended in a suitable solvent, typically methanol. The pH is adjusted to 1.0-2.0 with methanolic hydrochloric acid. This induces the crystallization of moxifloxacin hydrochloride.[13]

-

Isolation and Drying: The final product is isolated by filtration, washed, and dried under vacuum to yield moxifloxacin hydrochloride.

This borate-mediated process has been shown to significantly increase the yield compared to direct condensation methods.[11]

Data Summary: Comparison of Coupling Strategies

| Parameter | Direct Condensation | Borate Intermediate Method | Rationale for Improvement |

| Key Reagents | Quinolone Core, Chiral Side Chain, Base (optional) | Borate Complex of Quinolone, Chiral Side Chain | The borate complex activates the C-7 position and provides steric hindrance at C-6. |

| Typical Solvents | Acetonitrile, DMSO | n-Butanol, Acetonitrile | Higher boiling point solvents are often used for the coupling step. |

| Primary Impurity | C-6 Positional Isomer[10][11] | Significantly reduced levels of positional isomer | Regioselectivity is controlled by the bulky borate group. |

| Reported Yield | Variable, often lower | Higher and more consistent (e.g., 260g product from 100g side chain vs. 187g in prior art)[11] | Cleaner reaction profile with fewer side products. |

Final Purification and Polymorphic Control

The final product, moxifloxacin hydrochloride, can exist in several crystalline forms, or polymorphs, including an anhydrous form and a monohydrate.[1][11] The specific polymorph obtained is dependent on the conditions of crystallization, such as the solvent system (e.g., methanol, ethanol/water), temperature, and rate of cooling.[1][10] It is critical to control these parameters to ensure the consistent production of the desired, therapeutically registered polymorphic form. The purity of the final active pharmaceutical ingredient (API) is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can also resolve and quantify the undesired (R,R)-enantiomer.[15][16][17]

Conclusion

The synthesis of enantiomerically pure moxifloxacin hydrochloride is a well-refined, multi-step process that showcases key principles of modern pharmaceutical chemistry. The strategic division of the molecule into a quinolone core and a chiral side chain allows for a convergent and efficient synthesis. While several methods exist for preparing the critical (S,S)-2,8-diazabicyclo[4.3.0]nonane intermediate, chiral resolution of a protected precursor remains a robust and scalable industrial method. The development of the borate intermediate pathway for the crucial coupling step represents a significant process optimization, leading to higher yields and improved purity by effectively controlling regioselectivity. Careful control over the final salt formation and crystallization is essential for obtaining the correct polymorphic form of the API. The synthesis of the (R,R)-enantiomer, vital for analytical purposes, is readily achieved by employing the opposite enantiomer of the chiral resolving agent.

References

- EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride.

-

Improved Process For The Preparation Of (S,S) 2,8 Diazabicyclo [4.3.0] Nonane. IP.com. [Link]

- EP1992626A1 - Process for the preparation of moxifloxacin hydrochloride.

- WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride.

-

EP2551268B1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof. European Patent Office. [Link]

- US9388178B2 - Process for the preparation of moxifloxacin hydrochloride.

- CN112939849B - (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof.

-

Radhakrishna, T., Rao, D. S., Vyas, K., & Reddy, G. O. (2000). Enantiomeric separation of a moxifloxacin intermediate by chiral liquid chromatography using cellulose based stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 691-7. [Link]

-

Preparation method of (S, S)-2, 8-diazabicyclo[1][11]nonane. Google Patents.

-

Improved process for the preparation of (s.s)-2.8-diazabicyclo[4.3.0]nonane. PubChem. [Link]

-

WO2013053281A1 - Asymmetric Synthesis Method, Related Raw Material and Preparation Method of (s,s)-2,8-diazabicyclo[1][11]nonane. Unified Patents Portal. [Link]

-

Dalsaniya, S. C., Bharati, A., Sudhakar, Y., & Thenkrishnan, K. (2023). Revisitation of the Preparation of (S,S)‐2,8‐Diazabicyclo[4.3.0]nonane Through Enzymatic Resolution. ChemistrySelect, 8(35). [Link]

-

First way of enantioselective synthesis of moxifloxacin intermediate. ResearchGate. [Link]

-

Process for the synthesis of moxifloxacin hydrochloride. Patsnap. [Link]

-

Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. [Link]

- US8664398B2 - Moxifloxacin hydrochloride compounds and intermediates and methods for making same.

- CN106399418A - Method for preparing moxifloxacin side chain through biological method.

-

Kaczor, A. A., & Sicińska, W. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(16), 3591. [Link]

- EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof.

- WO2008059521A2 - Novel process for the preparation of moxifloxacin hydrochloride and a novel polymorph of moxifloxacin.

- KR20150048920A - Process for the synthesis of moxifloxacin hydrochloride.

-

Li, W., et al. (2022). Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation. Organic Process Research & Development, 26(8), 2465-2472. [Link]

- CN104807935A - Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof.

- CN104803999A - Preparation method of moxifloxacin side chain intermediate.

-

Al-Hiari, Y. M. (2012). Moxifloxacin Hydrochloride. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 37, pp. 245-288). Academic Press. [Link]

Sources

- 1. EP1992626A1 - Process for the preparation of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. US8664398B2 - Moxifloxacin hydrochloride compounds and intermediates and methods for making same - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof - Google Patents [patents.google.com]

- 6. Improved Process For The Preparation Of (S,S) 2,8 Diazabicyclo [4.3.0] [quickcompany.in]

- 7. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]

- 11. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 12. US9388178B2 - Process for the preparation of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 13. Process for the synthesis of moxifloxacin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. KR20150048920A - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 15. Enantiomeric separation of a moxifloxacin intermediate by chiral liquid chromatography using cellulose based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN104807935A - Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Deep Dive into the Stereospecific World of Moxifloxacin: An In-Depth Technical Guide on the Biological Activity of its Enantiomers

For Immediate Distribution to the Scientific Community

Abstract

Moxifloxacin, a fourth-generation fluoroquinolone, is a cornerstone in the management of a wide array of bacterial infections, lauded for its broad-spectrum efficacy and favorable pharmacokinetic profile. As with many chiral drugs, its therapeutic action is intrinsically linked to its stereochemistry. Marketed as the pure (S,S)-enantiomer, the biological activities of its other stereoisomers—the (R,R)-enantiomer and the (R,S)- and (S,R)-diastereomers—remain a subject of significant scientific interest, particularly in the realms of drug development, safety, and quality control. This technical guide provides a comprehensive exploration of the biological activity of individual moxifloxacin enantiomers, synthesizing current knowledge with field-proven insights for researchers, scientists, and drug development professionals. We delve into the stereoselective mechanism of action, the critical importance of chiral purity, and the state-of-the-art methodologies for enantiomeric separation and analysis.

Introduction: The Significance of Chirality in Fluoroquinolone Efficacy

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. For fluoroquinolones, the spatial arrangement of atoms at chiral centers can dramatically influence their interaction with bacterial targets, primarily DNA gyrase and topoisomerase IV. The differential activity of enantiomers is well-documented within this class of antibiotics. A prime example is ofloxacin, which is marketed as a racemate, and its S-enantiomer, levofloxacin. Levofloxacin exhibits significantly greater antibacterial potency than its R-enantiomer, a phenomenon attributed to its superior binding affinity to the bacterial enzymes.[1]

Moxifloxacin possesses two chiral centers, giving rise to four possible stereoisomers: (S,S), (R,R), (R,S), and (S,R). The commercially available and therapeutically utilized form is the enantiomerically pure (S,S)-moxifloxacin.[2][3] This specificity underscores the critical role of stereochemistry in its antibacterial action and necessitates a thorough understanding of the biological profiles of each isomer.

Mechanism of Action: A Stereoselective Interaction

The bactericidal activity of moxifloxacin stems from its ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are essential for DNA replication, transcription, and repair in bacteria. Moxifloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.

The interaction between moxifloxacin and its target enzymes is highly stereospecific. The (S,S)-enantiomer is configured to optimally bind to the active sites of DNA gyrase and topoisomerase IV. This precise fit is dictated by the three-dimensional arrangement of its substituents, which allows for favorable interactions with amino acid residues within the enzyme pockets. While direct comparative studies on the enzymatic inhibition by other moxifloxacin enantiomers are not extensively published, the precedent set by other fluoroquinolones strongly suggests that the (R,R)-enantiomer and the diastereomers would exhibit significantly lower binding affinities and, consequently, reduced antibacterial activity.

Logical Relationship: From Chirality to Bactericidal Action

Caption: Stereoselectivity of Moxifloxacin's action.

Antibacterial Spectrum of (S,S)-Moxifloxacin

(S,S)-Moxifloxacin exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria, as well as atypical pathogens and anaerobes.[5][6] Its enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, compared to earlier generation fluoroquinolones, is a key therapeutic advantage.[7]

| Bacterial Species | Moxifloxacin MIC Range (µg/mL) |

| Streptococcus pneumoniae | 0.06 - 0.5 |

| Staphylococcus aureus | Varies; can be effective against some resistant strains |

| Haemophilus influenzae | Low MICs reported |

| Moraxella catarrhalis | Low MICs reported |

| Escherichia coli | Variable, generally susceptible |

| Anaerobic bacteria | Generally susceptible |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the strain and testing methodology. The data presented is a general representation from available literature.[8]

Pharmacokinetics of (S,S)-Moxifloxacin

The pharmacokinetic profile of (S,S)-moxifloxacin is characterized by excellent oral bioavailability, extensive tissue penetration, and a long elimination half-life, which allows for once-daily dosing.[9]

| Pharmacokinetic Parameter | Value |

| Bioavailability | ~90% |

| Peak Plasma Concentration (400 mg dose) | 3-4 mg/L |

| Elimination Half-life | 11-15 hours |

| Metabolism | Primarily through glucuronide and sulfate conjugation |

Data represents values for the (S,S)-enantiomer.[9]

There is currently a lack of published data on the individual pharmacokinetic profiles of the other moxifloxacin stereoisomers. However, it is plausible that differences in their interactions with metabolic enzymes and transporters could lead to variations in their absorption, distribution, metabolism, and excretion (ADME) properties.

Cytotoxicity and Safety Profile

The safety profile of (S,S)-moxifloxacin has been well-characterized. As with other fluoroquinolones, potential side effects include gastrointestinal disturbances, central nervous system effects, and QTc interval prolongation. Studies have also investigated the cytotoxicity of moxifloxacin on various cell types. For instance, moxifloxacin has been shown to induce dose-dependent cytotoxicity in human corneal endothelial cells.[10]

The stereoselective toxicity of moxifloxacin enantiomers is an area that warrants further investigation. The (R,R)-enantiomer and diastereomers, while likely less effective as antibacterials, could potentially contribute to adverse effects. A comprehensive understanding of the toxicological profile of each isomer is crucial for ensuring the overall safety of the drug product.

Experimental Protocols for Enantiomeric Analysis

The separation and quantification of moxifloxacin enantiomers are critical for quality control during manufacturing and for research purposes. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the most commonly employed techniques.

Chiral HPLC Method

Principle: This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation of the enantiomers based on the formation of transient diastereomeric complexes with different stabilities.

Step-by-Step Methodology:

-

Preparation of Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A chiral selector, such as a cyclodextrin derivative or a ligand-exchange reagent (e.g., L-isoleucine-Cu(II)), is incorporated into the mobile phase.[2]

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Sample Preparation: The moxifloxacin sample is dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

-

Chromatographic Conditions:

-

Flow rate: Adjusted for optimal separation (e.g., 1.0 mL/min).

-

Column temperature: Maintained at a constant temperature to ensure reproducibility.

-

Detection: UV detection at the wavelength of maximum absorbance for moxifloxacin (approximately 293 nm).

-

-

Data Analysis: The retention times of the (S,S)- and (R,R)-enantiomers will differ, allowing for their separation and quantification. The peak area is proportional to the concentration of each enantiomer.

Experimental Workflow: Chiral HPLC Separation

Sources

- 1. Levofloxacin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro moxifloxacin drug interaction with chemotherapeutics: implications for retinoblastoma management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Moxifloxacin in the treatment of skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoroquinolones: the Next Generation [reviewofoptometry.com]

- 7. Update on Fourth-Generation Fluoroquinolones | Optometric Management [optometricmanagement.com]

- 8. Antibacterial activity of moxifloxacin against periodontal anaerobic pathogens involved in systemic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of a once-daily oral dose of moxifloxacin (Bay 12-8039), a new enantiomerically pure 8-methoxy quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of moxifloxacin-induced cytotoxicity on human corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ent-Moxifloxacin Hydrochloride

This guide provides a comprehensive technical overview of ent-moxifloxacin hydrochloride, the enantiomer of the widely used fluoroquinolone antibiotic, moxifloxacin. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis considerations, and advanced analytical methodologies for the chiral separation and characterization of this compound.

Introduction: The Significance of Chiral Purity in Moxifloxacin

Moxifloxacin, a fourth-generation fluoroquinolone, is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its therapeutic efficacy is attributed to the (S,S)-isomer. However, due to the presence of two chiral centers in its structure, the existence of four possible stereoisomers is possible: the (S,S)-isomer (moxifloxacin), the (R,R)-enantiomer (ent-moxifloxacin), and two diastereomers ((R,S) and (S,R)).[3][4] The control of these stereoisomers, particularly the enantiomer, is critical in the pharmaceutical industry to ensure the safety, efficacy, and quality of the final drug product. This guide focuses specifically on this compound, the (R,R)-enantiomer of moxifloxacin hydrochloride.

Physicochemical Properties and Structural Elucidation

The fundamental physicochemical properties of this compound are crucial for its identification and characterization.

| Property | Value | Source |

| CAS Number | 1346603-25-5 | [5] |

| Molecular Formula | C21H25ClFN3O4 | [5] |

| Molecular Weight | 437.89 g/mol | [5] |

| Synonyms | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride | [5] |

| Appearance | Neat | [5] |

Structural Representation:

Caption: Chemical structure of ent-moxifloxacin.

Synthesis and Manufacturing Considerations

The synthesis of moxifloxacin hydrochloride is a multi-step process.[6][7][8] The introduction of the chiral side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, is a critical step that determines the stereochemistry of the final product.[8] The presence of ent-moxifloxacin as an impurity can arise from the use of a non-enantiomerically pure starting material or from racemization during the synthesis process.

Generalized Synthesis Workflow:

Caption: Generalized synthesis workflow for moxifloxacin hydrochloride.

Analytical Methodologies for Chiral Separation

The accurate quantification of ent-moxifloxacin is paramount for quality control. Several analytical techniques have been developed for the enantiomeric separation of moxifloxacin and its isomers.

High-Performance Liquid Chromatography (HPLC)

A stereospecific Liquid Chromatography (LC) method has been developed for the separation and quantification of moxifloxacin and its (R,R)-enantiomer.[4] This method utilizes a ligand-exchange mechanism on a reversed-phase column.

Experimental Protocol: Chiral HPLC Separation

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.[9]

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm).[10]

-

Mobile Phase: An aqueous mobile phase containing a chiral reagent, such as L-isoleucine and copper(II) sulfate.[4][10] The pH is adjusted to approximately 3.5.[10]

-

Flow Rate: Typically set between 0.6 mL/min and 1.4 mL/min.[9]

-

Column Temperature: Maintained between 20°C and 45°C.[9]

-

Detection Wavelength: Set between 270 nm and 310 nm, with 293 nm being a common choice.[4][9]

-

Injection Volume: 10 µL.[10]

-

Sample Preparation: Dissolve the moxifloxacin hydrochloride sample in the mobile phase to a concentration of 0.4 mg/mL to 1 mg/mL.[9]

Analytical Workflow for Chiral Purity Assessment:

Caption: Workflow for assessing the chiral purity of moxifloxacin.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers an alternative method for determining the enantiomeric purity of moxifloxacin hydrochloride.[3] This technique can separate moxifloxacin from its enantiomer and diastereomers.[3][11]

Experimental Protocol: Chiral Capillary Electrophoresis

-

CE System: A capillary electrophoresis instrument with a UV detector.

-

Capillary: Fused-silica capillary (e.g., 50 µm x 40 cm).[3]

-

Buffer: 12.5 mM triethylamine (TEA) phosphate buffer (pH 2.5) containing 5% highly-sulfated gamma-cyclodextrin (HS-γ-CD) and 6% acetonitrile.[3][11]

-

Applied Voltage: -13 kV.[3]

-

Temperature: 20°C.[3]

-

Detection Wavelength: 295 nm.[3]

-

Validation: The method should be validated for specificity, linearity, range, accuracy, and precision.[3]

Pharmacological Profile and Mechanism of Action

Moxifloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][12] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, moxifloxacin disrupts DNA synthesis, leading to bacterial cell death.

The pharmacological and toxicological profiles of ent-moxifloxacin are not as extensively studied as those of moxifloxacin. However, understanding the activity of the enantiomer is vital, as it could potentially contribute to off-target effects or have a different efficacy profile. The presence of the enantiomer could also impact the overall safety and therapeutic index of the drug.

Mechanism of Action of Fluoroquinolones:

Caption: Mechanism of action of moxifloxacin.

Conclusion

The analytical characterization and control of this compound are critical aspects of ensuring the quality and safety of moxifloxacin drug products. The HPLC and CE methods outlined in this guide provide robust and reliable approaches for the chiral separation and quantification of this important stereoisomeric impurity. Further research into the specific pharmacological and toxicological properties of ent-moxifloxacin will continue to be an area of interest for the pharmaceutical sciences.

References

- Cruz, L. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 8-13.

-

ResearchGate. (n.d.). Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Retrieved from [Link]

-

Sun, Y. (2015). Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof. SciSpace. [Link]

- Google Patents. (n.d.). CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof.

- Google Patents. (n.d.). US8664398B2 - Moxifloxacin hydrochloride compounds and intermediates and methods for making same.

-

National Center for Biotechnology Information. (n.d.). Moxifloxacin. PubChem. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Retrieved from [Link]

-

Bentham Science. (2023). Moxifloxacin: Physical-chemical and Microbiological Analytical Methods in the Context of Green Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Physicochemical Properties of Lomefloxacin, Levofloxacin, and Moxifloxacin Relevant to the Biopharmaceutics Classification System. Retrieved from [Link]

-

Wikipedia. (n.d.). Moxifloxacin. Retrieved from [Link]

-

European Patent Office. (2007). Method for preparing moxifloxacin and moxifloxacin hydrochloride. Retrieved from [Link]

-

OUCI. (n.d.). Moxifloxacin: Physical-chemical and Microbiological Analytical Methods in the Context of Green Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Moxifloxacin. StatPearls. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2002). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]

Sources

- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 2. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. US8664398B2 - Moxifloxacin hydrochloride compounds and intermediates and methods for making same - Google Patents [patents.google.com]

- 7. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]

- 8. Method for preparing moxifloxacin and moxifloxacin hydrochloride - Patent 1832587 [data.epo.org]

- 9. CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof - Google Patents [patents.google.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. accessdata.fda.gov [accessdata.fda.gov]

A Deep Dive into the Stereoselective Mechanism of Action of Moxifloxacin Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Moxifloxacin's Potency

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections, including respiratory and skin infections.[1] Its clinical efficacy is intrinsically linked to its specific three-dimensional structure. Moxifloxacin possesses two chiral centers, leading to the existence of stereoisomers. The commercially available and biologically active form is the (S,S)-enantiomer.[2] Its counterpart, the (R,R)-enantiomer, is considered a chiral impurity.[3] This guide delves into the core mechanisms of action of moxifloxacin, with a particular focus on the stereoselective interactions that underpin the superior antibacterial activity of the (S,S)-enantiomer. Understanding this stereoselectivity is paramount for drug development professionals in optimizing antibacterial therapies and designing novel antimicrobial agents.

Core Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

Moxifloxacin exerts its bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination, making them prime targets for antimicrobial intervention.[4]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription.[5]

-

Topoisomerase IV: This enzyme plays a key role in the decatenation, or unlinking, of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells during cell division.[5]

Moxifloxacin functions by stabilizing the covalent complex formed between these topoisomerases and the bacterial DNA. This stabilization prevents the re-ligation of the DNA strands that have been cleaved by the enzymes, leading to an accumulation of double-strand breaks in the bacterial chromosome.[6] This irreversible DNA damage triggers a cascade of events culminating in bacterial cell death.[6]

Caption: Mechanism of Action of Moxifloxacin.

Stereoselectivity: The Decisive Factor in Antibacterial Efficacy

The profound difference in antibacterial activity between the (S,S) and (R,R) enantiomers of moxifloxacin stems from the highly specific, three-dimensional nature of the drug-target interaction. While direct comparative studies on moxifloxacin enantiomers are limited, extensive research on the enantiomers of ofloxacin, a related fluoroquinolone, provides a strong basis for understanding this stereoselectivity. Levofloxacin, the (S)-enantiomer of ofloxacin, is significantly more potent than its (R)-enantiomer, a difference attributed to its superior interaction with the DNA gyrase-DNA complex.[7][8]

Studies on ofloxacin have demonstrated that the more active (S)-enantiomer binds to the DNA-DNA gyrase complex with a significantly higher affinity—approximately 12-fold greater—than the (R)-enantiomer.[7][9] This enhanced binding affinity is the primary determinant of its greater inhibitory activity against the enzyme.[7] While both enantiomers may have similar affinities for supercoiled DNA alone, their interaction with the enzyme-DNA complex is stereospecific.[7][9] It is hypothesized that the spatial arrangement of the substituents on the chiral center of the active enantiomer allows for a more optimal fit within the binding pocket of the gyrase-DNA complex, leading to a more stable ternary complex and, consequently, more effective inhibition of DNA re-ligation.[9]

By analogy, the (S,S)-configuration of moxifloxacin is believed to provide the optimal stereochemistry for a high-affinity interaction with the DNA gyrase and topoisomerase IV complexes of susceptible bacteria. The (R,R)-enantiomer, with its different spatial arrangement, is likely a poor fit for the binding site, resulting in significantly weaker inhibition of the target enzymes and, therefore, negligible antibacterial activity.

Comparative Antibacterial Activity of Moxifloxacin

Moxifloxacin exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Its potent activity, particularly against respiratory pathogens, has established it as a key therapeutic agent.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | 0.12 | 0.25 |

| Haemophilus influenzae | ≤0.06 | ≤0.06 |

| Moraxella catarrhalis | ≤0.06 | 0.12 |

| Staphylococcus aureus | ≤0.06 | 0.5 |

| Escherichia coli | ≤0.06 | 0.25 |

| Klebsiella pneumoniae | 0.12 | 0.5 |

| Pseudomonas aeruginosa | 4 | 16 |

Data compiled from various in vitro surveillance studies.

Experimental Protocols for Mechanistic Elucidation

The following protocols are standard in vitro assays used to determine the inhibitory activity of compounds against DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and assay buffer containing ATP.

-

Inhibitor Addition: Add varying concentrations of the moxifloxacin enantiomer to be tested. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., a mixture of SDS and EDTA).

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with a DNA-intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the positive control.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Caption: Workflow for Topoisomerase IV Decatenation Assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine catenated kinetoplast DNA (kDNA), topoisomerase IV, and assay buffer containing ATP.

-

Inhibitor Addition: Add varying concentrations of the moxifloxacin enantiomer to be tested. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation reaction.

-

Reaction Termination: Stop the reaction by adding a stop solution.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

-

Visualization and Analysis: Stain the gel and visualize the DNA bands. Inhibition is measured by the decrease in the amount of decatenated DNA minicircles compared to the positive control.

Conclusion

The antibacterial efficacy of moxifloxacin is a direct consequence of the stereospecific interaction of its (S,S)-enantiomer with the bacterial DNA gyrase and topoisomerase IV. This high-affinity binding stabilizes the enzyme-DNA cleavage complex, leading to the accumulation of lethal double-strand breaks in the bacterial chromosome. The (R,R)-enantiomer, due to its different spatial configuration, is a significantly less potent inhibitor of these target enzymes and is therefore considered inactive. This in-depth understanding of the stereoselective mechanism of action is critical for the rational design of new fluoroquinolone antibiotics with improved potency and a reduced likelihood of resistance development. Future research should continue to explore the precise molecular interactions that govern this stereoselectivity to inform the development of the next generation of antibacterial agents.

References

-

Mechanism of differential activities of ofloxacin enantiomers. [Link]

-

Mechanism of differential activities of ofloxacin enantiomers? - ResearchGate. [Link]

-

FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. [Link]

-

Pharmacokinetic study of ofloxacin enantiomers in Pagrosomus major by chiral HPLC. [Link]

-

moxifloxacin hydrochloride: Detailed Review of its Transformative R&D Success. [Link]

-

Levofloxacin - Wikipedia. [Link]

-

Pharmacokinetics of ofloxacin enantiomers after intravenous administration for antibiotic prophylaxis in biliary surgery - PubMed. [Link]

-

Intracellular targets of moxifloxacin: a comparison with other fluoroquinolones | Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

-

Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PubMed. [Link]

-

Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed. [Link]

-

Optimox | 0.5% | Eye Drop | অপটিমক্স ০.৫% চোখের সল্যুসন | Aristopharma Ltd. - MedEx. [Link]

-

The Effect of Moxifloxacin on Its Target Topoisomerases From Escherichia Coli and Staphylococcus Aureus - PubMed. [Link]

-

DNA Gyrase as a Target for Quinolones - MDPI. [Link]

-

Statistical representation for biological activity of moxifloxacin and its metal complexes. - ResearchGate. [Link]

-

Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC - PubMed Central. [Link]

-

Moxifloxacin (Avelox): a novel fluoroquinolone with a broad spectrum of activity - PubMed. [Link]

-

Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC - PubMed Central. [Link]

-

Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PubMed Central. [Link]

-

Synthesis, Characterization And Biological Activities Of Bioinorganic Complexes Of Moxifloxacin. - International Journal of Advanced Research. [Link]

-

Synthesis and biological evaluation of moxifloxacin-acetyl-1,2,3-1H-triazole-methylene-isatin hybrids as potential anti-tubercular agents against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains - PubMed. [Link]

-

Activity of moxifloxacin and ciprofloxacin against purified... - ResearchGate. [Link]

-

New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus - PubMed Central. [Link]

-

Antibacterial activity of moxifloxacin on bacteria associated with periodontitis within a biofilm. [Link]

-

Chiral Inversion of Drugs: Coincidence or Principle? - Bentham Science Publisher. [Link]

-

Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. [Link]

-

Spectrum and antimicrobial activities of fluoroquinolone based on their... - ResearchGate. [Link]

-

Evaluation of Moxifloxacin-induced Biochemical Changes in Mice - PMC. [Link]

-

Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC - PubMed Central. [Link]

-

Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. [Link]

-

Moxifloxacin interacts with lipid bilayer, causing dramatic changes in its structure and phase transitions | Request PDF - ResearchGate. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. moxifloxacin hydrochloride: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]

- 5. Optimox | 0.5% | Eye Drop | অপটিমক্স ০.৫% চোখের সল্যুসন | Aristopharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 6. Evaluation of Moxifloxacin-induced Biochemical Changes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Levofloxacin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of ent-Moxifloxacin Hydrochloride

Introduction: Beyond the Achiral Perspective

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide spectrum of bacterial infections, from respiratory tract infections to skin and abdominal infections.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, crucial enzymes for DNA replication and repair, leading to bacterial cell death.[1][2] The moxifloxacin molecule possesses two stereocenters, specifically at the C-4a and C-7a positions of the octahydropyrrolo[3,4-b]pyridine side chain, which means it can exist as different stereoisomers. The commercially available drug is the S,S-enantiomer. Its counterpart, the R,R-enantiomer, is referred to as ent-moxifloxacin (enantiomeric moxifloxacin).

In drug development, enantiomers are considered distinct chemical entities because, despite having identical physical properties in an achiral environment, they can exhibit significantly different pharmacological activities, potencies, and pharmacokinetic profiles within the chiral environment of the human body.[3][4] A critical physicochemical property that underpins a drug's performance is its solubility. Poor aqueous solubility is a major hurdle in drug development, often leading to low or variable bioavailability and therapeutic failure.[5]

This guide provides a comprehensive technical overview of the solubility profile of moxifloxacin hydrochloride, with a specific focus on the implications for its enantiomer, ent-moxifloxacin hydrochloride. While most publicly available data pertains to the racemate or the commercially dominant S,S-enantiomer, the principles and methodologies discussed herein are directly applicable to the characterization of ent-moxifloxacin. We will delve into the physicochemical basis of its solubility, present established protocols for its determination, and explore the critical factors that researchers and drug development professionals must consider.

Part 1: Core Physicochemical Characteristics

A thorough understanding of the fundamental physicochemical properties of a drug molecule is a prerequisite for any solubility investigation. These properties dictate how the molecule will interact with various solvent systems.

Moxifloxacin is an amphoteric compound, possessing both a carboxylic acid group and a secondary amine group, which can be ionized.[6] This dual nature is fundamental to its pH-dependent solubility.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₂₄FN₃O₄ · HCl | [2][7] |

| Molecular Weight | 437.9 g/mol | [1][2][7] |

| Appearance | Slightly yellow to yellow, crystalline powder | [7][8] |

| pKa₁ (Carboxylic Acid) | ~6.25 - 6.4 | [6] |

| pKa₂ (Secondary Amine) | ~9.29 - 9.5 | [6] |

| Melting Point | 324-325°C (decomposes) | [9][10] |

| Hygroscopicity | Slightly hygroscopic | [8] |

An important consideration is the crystalline form, or polymorphism. Different crystal forms of the same compound can exhibit different solubilities and dissolution rates.[11] Studies have shown that moxifloxacin hydrochloride can form a hydrated crystalline structure when exposed to high humidity (75-90% RH). This hydrated form was found to be less soluble than the initial form, highlighting the critical need for controlling storage conditions and understanding the solid-state chemistry of the active pharmaceutical ingredient (API).[12]

Part 2: Solubility Profile in Aqueous and Organic Media

The solubility of moxifloxacin hydrochloride has been characterized in a range of solvents, reflecting its journey from synthesis and formulation to its ultimate dissolution in a biological milieu.

Aqueous Solubility and the Critical Role of pH

As an amphoteric molecule, the aqueous solubility of moxifloxacin is profoundly influenced by the pH of the medium. The ionization state of the carboxylic acid and the secondary amine groups dictates the net charge of the molecule and its ability to interact with water.

The solubility behavior follows a "U-shaped" curve typical of amphoteric compounds.

-

At low pH (pH < pKa₁): The carboxylic acid is protonated (neutral), and the amine group is protonated (positive charge). The molecule carries a net positive charge, enhancing its solubility in water.

-

Near the isoelectric point (pI): This is the pH at which the net charge on the molecule is zero. Here, both the carboxylic acid and amine groups are in their zwitterionic form. At this point, intermolecular interactions are maximized, and aqueous solubility is at its minimum.

-

At high pH (pH > pKa₂): The carboxylic acid is deprotonated (negative charge), and the amine group is neutral. The molecule carries a net negative charge, again leading to increased aqueous solubility.

The following table summarizes reported pH-solubility data for moxifloxacin HCl:

| Equilibrium pH | Solubility (mg/mL) | Dose/Solubility Ratio (mL)¹ | Source |

| 1.2 | 6.8 | 59 | [6] |

| 2.1 | 31.3 | 13 | [6] |

| 3.0 | 31.0 | 13 | [6] |

| 3.9 | 31.3 | 13 | [6] |

| 5.4 | 26.0 | 15 | [6] |

| 6.4 | 37.6 | 11 | [6] |

| 7.2 (PBS) | ~0.2 | - | [13] |

| 7.4 (Buffer) | 0.28 (6.45 x 10⁻⁴ mol. frac.) | - | [14] |

¹Based on a 400 mg dose. A ratio >250 mL suggests potential bioavailability issues.

The data clearly shows that solubility is significantly reduced near neutral pH, a critical consideration for oral absorption in the small intestine.

The relationship between pH, pKa, and the dominant ionic species of moxifloxacin can be visualized as follows:

Caption: pH-dependent ionization and solubility of moxifloxacin.

Solubility in Organic Solvents and Effect of Temperature

Solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations. As expected for a polar, ionizable compound, moxifloxacin hydrochloride's solubility varies significantly with solvent polarity.

| Solvent | Solubility | Temperature | Source(s) |

| Water | 24 mg/mL | - | [2] |

| 19.6 mg/mL | 293.15 K (20°C) | [15] | |

| DMSO | ~10 mg/mL | - | [13] |

| ≥43.91 mg/mL | - | [16] | |

| 88 mg/ml | 25°C | [2] | |

| Methanol | Sparingly soluble | - | [7] |

| Ethanol | Slightly soluble | - | [7] |

| <1 mg/ml | 25°C | [2] | |

| 2-Propanol | Lower than ethanol | 293.15 - 323.15 K | [17][18] |

| Acetone | Practically insoluble | - | [7][8] |

| Dimethylformamide (DMF) | ~3.33 mg/mL | - | [13] |

| Hexane | Poorly soluble | 293.15 - 313.15 K | [14] |

| 1-Octanol | 0.52 mg/mL (1.18 x 10⁻³ mol. frac.) | 293.15 - 313.15 K | [14] |

Generally, the solubility of moxifloxacin hydrochloride increases with increasing temperature in all tested solvents, indicating an endothermic dissolution process.[14][15] The solubility order is consistently reported as water > ethanol > 2-propanol > acetone, which correlates with the polarity of the solvents.[17][18]

Part 3: The Stereochemistry Question: Solubility of ent-Moxifloxacin

A crucial aspect of this guide is the distinction between moxifloxacin and its enantiomer, ent-moxifloxacin. While enantiomers possess identical physical properties, including solubility, in an achiral environment, this principle does not hold true for their solid-state forms. The way enantiomers pack into a crystal lattice can differ significantly.

There are three possibilities for a crystalline mixture of enantiomers:

-

Conglomerate: A simple mechanical mixture of two distinct crystal types, one containing only the R-enantiomer and the other only the S-enantiomer. In this case, the solubility of the racemate is identical to that of the pure enantiomers.

-

Racemic Compound (Racemate): The R and S enantiomers co-crystallize in a 1:1 ordered arrangement to form a new, unique crystal lattice. This racemic compound has different physical properties (melting point, solubility) than the pure enantiomers. Typically, the racemic compound is more stable and less soluble than the individual enantiomers.

-

Pseudoracemate (Solid Solution): The R and S enantiomers are randomly distributed within the same crystal lattice.

Without specific experimental data for this compound, we must infer from general principles. If moxifloxacin hydrochloride forms a true racemic compound, it is highly probable that pure this compound would exhibit a higher solubility than the racemic mixture reported in the literature. This is a critical consideration for drug development, as using a pure enantiomer could potentially improve the solubility profile compared to the racemate. Determining this requires the experimental protocols outlined in the next section.

Part 4: Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is the foundation of pre-formulation studies. Two primary types of solubility are measured: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure). The "gold standard" for its determination is the shake-flask method.[19][20]

Protocol: Shake-Flask Method for this compound

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the chosen solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents). The excess solid ensures that equilibrium saturation is achieved.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours). Preliminary studies are necessary to confirm the time required to reach equilibrium.[21]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any undissolved solid particles. This is typically achieved by centrifugation or filtration (using a filter material, like PVDF, that does not bind the drug).

-

Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved drug using a validated analytical method, such as:

-

UV-Vis Spectrophotometry: Measure absorbance at the λmax of moxifloxacin (~295 nm) and calculate the concentration using a standard calibration curve.[15][21]

-

High-Performance Liquid Chromatography (HPLC): Provides greater specificity and is the preferred method, especially for complex matrices.[12]

-

-

Validation: The presence of undissolved solid in the vials after the experiment confirms that the measured concentration represents the true saturation solubility.

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by adding a small volume of a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer.[22] This method is high-throughput and is often used in early drug discovery to flag compounds that might have solubility issues. While it doesn't represent true equilibrium, it provides a valuable early indication of a compound's dissolution behavior.[22]

Conclusion: A Comprehensive View for Targeted Development

The solubility of this compound, like its S,S-enantiomer, is a multifaceted property governed by its amphoteric nature, solid-state form, and the surrounding solvent environment. Its solubility is highest in acidic and basic conditions and reaches a minimum near physiological pH, a critical factor for oral drug delivery. The choice of solvent and the presence of humidity, which can lead to the formation of a less soluble hydrate, are crucial variables in both manufacturing and storage.[12]

While a wealth of data exists for racemic or S,S-moxifloxacin hydrochloride, the direct characterization of the ent-moxifloxacin enantiomer is paramount. Researchers must not assume identical solubility profiles for the racemate and the pure enantiomer due to potential differences in crystal lattice packing. The experimental protocols detailed in this guide provide a robust framework for obtaining this essential data. A thorough understanding of the solubility profile is not merely an academic exercise; it is a fundamental pillar of successful drug development, enabling rational formulation design and ultimately ensuring the delivery of a safe and effective therapeutic agent.

References

-

RGUHS Journal of Pharmaceutical Sciences. (n.d.). Correlation of the Solubility Parameter and Antibacterial Activity of Moxifloxacin. Journalgrid. [Link]

-